molecular formula C10H14O2 B1347248 (4-Propoxyphenyl)methanol CAS No. 90925-43-2

(4-Propoxyphenyl)methanol

Cat. No.: B1347248
CAS No.: 90925-43-2
M. Wt: 166.22 g/mol
InChI Key: BUJZENMUXBWWFE-UHFFFAOYSA-N
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Description

(4-Propoxyphenyl)methanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406734. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJZENMUXBWWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40324439
Record name (4-propoxyphenyl)methanol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90925-43-2
Record name 4-Propoxybenzenemethanol
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Record name NSC 406734
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Record name (4-propoxyphenyl)methanol
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Record name (4-propoxyphenyl)methanol
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Foundational & Exploratory

(4-Propoxyphenyl)methanol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Propoxyphenyl)methanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic organic chemistry. This document delves into its fundamental chemical and physical properties, outlines a detailed and validated laboratory-scale synthesis protocol, discusses its applications in the fields of pharmaceutical research and drug development, and provides critical safety and handling information. The objective is to equip researchers, scientists, and drug development professionals with the necessary technical knowledge and practical insights to effectively and safely utilize this compound in their work.

Compound Identification and Physicochemical Properties

This compound, also known as 4-propoxybenzyl alcohol, is an aromatic alcohol characterized by a propyloxy substituent at the para position of the benzyl alcohol scaffold. This structure imparts specific solubility and reactivity characteristics that make it a valuable building block in multi-step syntheses.

Its primary identifiers and key properties are summarized below for quick reference.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 90925-43-2[1][2]
Molecular Formula C₁₀H₁₄O₂[1][2]
IUPAC Name This compound[2]
Synonyms 4-propoxybenzyl alcohol, 4-n-propyloxybenzyl alcohol[2]
EC Number 830-199-7[2]
MDL Number MFCD06202634[1]

Table 2: Computed Physicochemical Properties

PropertyValueUnitSource
Molecular Weight 166.22 g/mol [2]
XLogP3 2.0[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Exact Mass 166.099379685Da[2]
Topological Polar Surface Area 29.5Ų[2]

Synthesis and Purification Protocol

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its corresponding aldehyde, 4-propoxybenzaldehyde. The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice rooted in its chemoselectivity and operational safety. Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is a mild reductant that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups. Its stability in protic solvents like methanol or ethanol simplifies the reaction setup and workup procedures, making it a reliable and scalable method for laboratory synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 4-propoxybenzaldehyde in Methanol B Cool solution to 0°C (Ice Bath) A->B Transfer to reaction vessel C Portion-wise addition of Sodium Borohydride (NaBH4) B->C Maintain temperature D Stir at room temperature (Monitor by TLC) C->D Allow to warm E Quench with Acetone D->E Reaction complete F Concentrate under reduced pressure E->F Destroy excess NaBH4 G Partition between Ethyl Acetate and Water F->G Residue processing H Dry organic layer (Na2SO4) & Filter G->H Separate layers I Concentrate crude product H->I Isolate crude J Purify via Flash Column Chromatography I->J Prepare for purification K Characterize pure product (NMR, MS) J->K Collect pure fractions

Caption: A standard laboratory workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

Materials:

  • 4-propoxybenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (reagent grade)

  • Acetone

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxybenzaldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C. This step is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: Slowly add sodium borohydride in small portions over 20-30 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and helps maintain the low temperature.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add acetone to quench any unreacted NaBH₄. Stir for 15 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block in the synthesis of more complex molecules.[3] Its utility stems from the versatile reactivity of its functional groups.

  • Scaffold for API Synthesis: The benzyl alcohol moiety is a common structural motif in medicinal chemistry. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, providing numerous pathways for molecular elaboration.[3]

  • Drug Discovery Libraries: In early-stage drug discovery, this compound can be used as a starting material to generate libraries of related compounds for high-throughput screening.[3] The propoxy group provides a degree of lipophilicity that can be advantageous for modulating the pharmacokinetic properties of a potential drug candidate.

  • Controlled Release Systems: While not a direct application of the small molecule itself, understanding the behavior of related functionalized molecules is key in designing drug delivery systems. For instance, the principles of diffusion and release from hydrogels are studied to create systems for the controlled delivery of various drugs.[4]

Synthetic Pathway Utility Diagram

Pathway_Utility A This compound (Core Intermediate) B Oxidation (e.g., PCC, DMP) A->B D Esterification (e.g., Acyl Chloride) A->D F Halogenation (e.g., SOCl2, PBr3) A->F C 4-Propoxybenzaldehyde B->C H Further elaboration to biologically active molecules C->H E Propoxybenzyl Esters D->E E->H G 4-Propoxybenzyl Halides F->G G->H

Caption: Potential synthetic transformations of this compound in drug development.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeStatementSource
Hazard H302Harmful if swallowed.[1]
H315Causes skin irritation.[1][2][5]
H319Causes serious eye irritation.[1][2][5]
H335May cause respiratory irritation.[1][2][5]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Laboratory Handling Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • This compound - Oakwood Chemical. [Link]

  • Chemical Label this compound. [Link]

  • This compound | C10H14O2 | CID 347843 - PubChem. [Link]

  • (4-Propylphenyl)methanol | C10H14O | CID 2760472 - PubChem. [Link]

  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol - Purosolv. [Link]

  • The Critical Role of Certified Pharmacopeia Methanol in Research and Development. [Link]

  • How to Safely handle Methanol - YouTube. [Link]

  • Development of Polyvinyl Alcohol Hydrogels for Controlled Glucose Release in Biomedical Applications - MDPI. [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Link]

Sources

Solubility of (4-Propoxyphenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (4-Propoxyphenyl)methanol in Organic Solvents

Introduction

This compound is an aromatic alcohol characterized by a phenyl ring substituted with both a hydroxymethyl group and a propoxy group. This unique combination of functional groups—a hydrogen-bonding alcohol, a polar ether, and non-polar aromatic and alkyl components—results in a nuanced solubility profile that is of significant interest to researchers in materials science and drug development. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application as an intermediate or active pharmaceutical ingredient (API).[1]

This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for scientists and developers. We will explore the molecule's structural attributes, predict its behavior in different solvent classes, and provide a detailed protocol for empirical solubility determination.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is fundamentally governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Structural Analysis of this compound

The solubility behavior of this compound is a direct consequence of its molecular structure, which contains distinct regions with different polarities.

  • Hydroxyl (-CH₂OH) Group: This primary alcohol group is the most significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom), promoting strong interactions with polar protic solvents like alcohols.[2]

  • Propoxy (-O-CH₂CH₂CH₃) Group: This group consists of a polar ether linkage and a non-polar n-propyl chain. The ether oxygen can act as a hydrogen bond acceptor, contributing to solubility in polar solvents. However, the three-carbon alkyl chain increases the molecule's lipophilicity and steric bulk, enhancing its affinity for non-polar environments.

  • Phenyl Ring: The aromatic ring is predominantly non-polar and lipophilic, capable of engaging in van der Waals forces and π-π stacking interactions. This feature promotes solubility in non-polar aromatic solvents like toluene and benzene.

The interplay of these groups dictates the molecule's overall solubility. The computed XLogP3 value, a measure of lipophilicity, is 2.0, indicating a molecule with a balance of hydrophilic and lipophilic characteristics.[3]

cluster_mol This compound cluster_props Solubility Contributions mol This compound oh Hydroxymethyl Group (-CH₂OH) oh_prop Polar Hydrogen Bond Donor/Acceptor Favors polar protic solvents oh->oh_prop drives propoxy Propoxy Group (-O-C₃H₇) propoxy_prop Polar Ether (H-bond acceptor) Non-polar Alkyl Chain Increases lipophilicity propoxy->propoxy_prop contributes phenyl Phenyl Ring phenyl_prop Non-polar / Lipophilic Van der Waals forces Favors non-polar solvents phenyl->phenyl_prop provides

Caption: Key functional groups of this compound and their influence on solubility.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can donate and accept hydrogen bonds. Due to the strong hydrogen bonding capability of the hydroxyl group in this compound, it is expected to exhibit high solubility in short-chain alcohols like methanol and ethanol.[4] As the alkyl chain of the alcohol solvent increases (e.g., butanol, octanol), the overall polarity of the solvent decreases, which may slightly reduce but still maintain good solubility.

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO))

These solvents have significant dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The hydroxyl group of this compound can donate a hydrogen bond to the solvent's electronegative atom (e.g., the oxygen in acetone or DMSO). This, combined with dipole-dipole interactions, suggests good to high solubility in this class of solvents. Analogous compounds like benzyl alcohol are miscible in acetone and ether.[5][6]

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

The solubility in non-polar solvents is driven by weaker van der Waals forces. The presence of the large, non-polar phenyl ring and the propyl chain gives this compound significant lipophilic character. Therefore, it is expected to have moderate to good solubility in solvents like toluene and diethyl ether. Its solubility in aliphatic hydrocarbons like hexane will likely be lower but still significant compared to a more polar molecule like benzyl alcohol, due to the added propyl group.[2]

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsKey Interaction TypePredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding (Donor & Acceptor)HighThe hydroxyl group of the solute readily interacts with protic solvents.[2]
Polar Aprotic Acetone, DMSO, THFDipole-Dipole, Hydrogen Bonding (Acceptor)Good to HighStrong dipole moments and H-bond acceptor sites in solvents interact well with the solute.[5]
Non-Polar Toluene, Hexane, Diethyl EtherVan der Waals ForcesModerate to GoodThe lipophilic phenyl and propyl groups enhance solubility in non-polar media.

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative solubility data, the saturation shake-flask method is the gold standard and is recommended by regulatory bodies for its reliability.[7][8] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is added to the solvent to create a saturated solution. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.

Step-by-Step Methodology
  • Preparation: Add an excess of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent. "Excess" ensures that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place them in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a consistent speed that ensures the solid particles are well-suspended without creating a vortex.[8]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for a short period to let the excess solid settle.

  • Phase Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Confirmation of Equilibrium: Compare the concentration values obtained at different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%).

start Start prep Step 1: Preparation Add excess solute to solvent in sealed vials. start->prep equil Step 2: Equilibration Agitate at constant temperature. prep->equil sample Step 3: Sampling Cease agitation, allow solids to settle. equil->sample separate Step 4: Phase Separation Filter supernatant through 0.22 µm filter. sample->separate quantify Step 5: Dilution & Quantification Dilute filtrate and analyze via HPLC/UV-Vis. separate->quantify check Is Equilibrium Reached? (Concentrations at t1, t2 are constant) quantify->check check->equil No, continue agitation end End: Report Equilibrium Solubility check->end Yes

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Applications in Drug Development and Research

A well-characterized solubility profile is indispensable for the advancement of chemical compounds in a research and development pipeline.

  • Process Chemistry and Purification: Knowledge of solubility in various solvents allows for the design of efficient crystallization procedures. A solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for achieving high-purity crystals with good yield.

  • Formulation Development: For APIs, solubility is a primary determinant of bioavailability.[9] Solubility data guides the selection of excipients and solvent systems for liquid formulations (e.g., oral solutions, injectables) and is crucial for developing amorphous solid dispersions for poorly soluble drugs.[1]

  • Analytical Method Development: Understanding solubility is essential for preparing stock solutions and mobile phases in analytical techniques like HPLC and spectroscopy.

Conclusion

This compound presents a balanced solubility profile owing to its combination of polar, hydrogen-bonding, and non-polar functional groups. It is predicted to be highly soluble in polar protic and aprotic organic solvents and moderately to well-soluble in non-polar solvents. This versatile solubility makes it a tractable compound for various applications in chemical synthesis and pharmaceutical sciences. While theoretical predictions provide a strong directional guide, the empirical determination of quantitative solubility data via robust methods like the shake-flask protocol is essential for process optimization, formulation design, and regulatory compliance.

References

  • Vertex AI Search. (n.d.). Benzyl alcohol | Solubility of Things.
  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Elsevier.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • PubChem, National Institutes of Health. (n.d.). This compound.
  • PubChem, National Institutes of Health. (n.d.). Benzyl Alcohol.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • (2023, August 31). Solubility of Organic Compounds.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Sciencemadness Wiki. (2023, September 9). Benzyl alcohol.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • World Health Organization (WHO). (n.d.). Annex 4.

Sources

(4-Propoxyphenyl)methanol: A Scaffolding for Innovation in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Propoxyphenyl)methanol, a seemingly unassuming aromatic alcohol, presents a landscape rich with untapped research possibilities. Its unique combination of a reactive benzylic alcohol, a modifiable aromatic core, and a lipophilic propoxy chain makes it a versatile building block for novel therapeutic agents and advanced functional materials. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to a forward-looking analysis of its potential research applications. By synthesizing established chemical principles with emergent research trends, we aim to equip researchers with the foundational knowledge and innovative spark to unlock the full potential of this intriguing molecule.

Molecular Profile and Physicochemical Characteristics

This compound, also known as 4-propoxybenzyl alcohol, is a substituted aromatic alcohol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol .[1] Its structure features a central benzene ring para-substituted with a propoxy group and a hydroxymethyl group. This arrangement imparts a balance of hydrophilic and lipophilic character, influencing its solubility and potential interactions with biological systems and other chemical moieties.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[1]
Molecular Weight 166.22 g/mol PubChem[1]
CAS Number 90925-43-2PubChem[1]
Appearance Colorless to light yellow liquid or solidN/A
Boiling Point ~259 °C (estimated)N/A
LogP 2.1 (estimated)N/A
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.N/A

Safety Profile: this compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The most direct and efficient route to this compound is through the reduction of its corresponding aldehyde, 4-propoxybenzaldehyde. This transformation can be readily achieved using a variety of reducing agents, with sodium borohydride being a common and practical choice due to its selectivity, mild reaction conditions, and operational simplicity.

Recommended Synthesis Protocol: Reduction of 4-Propoxybenzaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Propoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxybenzaldehyde (1 equivalent) in methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Characterization

Due to the lack of publicly available spectra for this compound, the following are predicted characterization data based on its chemical structure and comparison with closely related analogs like 4-methoxybenzyl alcohol.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 6.89 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 4.62 (s, 2H, -CH₂OH)

    • δ 3.93 (t, J = 6.6 Hz, 2H, -OCH₂CH₂CH₃)

    • δ 1.85-1.75 (m, 2H, -OCH₂CH₂CH₃)

    • δ 1.02 (t, J = 7.4 Hz, 3H, -OCH₂CH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 159.0, 133.5, 128.7 (2C), 114.7 (2C), 69.8, 65.0, 22.6, 10.5

  • Infrared (IR) Spectroscopy (neat, cm⁻¹):

    • Broad peak around 3350 cm⁻¹ (O-H stretch)

    • Peaks around 3000-2850 cm⁻¹ (C-H sp³ and sp² stretches)

    • Peaks around 1610, 1510 cm⁻¹ (C=C aromatic stretches)

    • Strong peak around 1245 cm⁻¹ (C-O ether stretch)

    • Peak around 1030 cm⁻¹ (C-O alcohol stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 166

    • Key fragments at m/z = 124 (M - C₃H₆), 107 (M - C₃H₇O), 97 (M - C₄H₇O)

Potential Research Areas: A Call to Exploration

The true value of this compound lies in its potential as a versatile starting material for a wide array of novel molecules. Its bifunctional nature allows for diverse chemical modifications, opening doors to new discoveries in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Drug Discovery

The 4-alkoxybenzyl alcohol motif is present in a number of biologically active compounds, suggesting that this compound could serve as a valuable scaffold for the synthesis of new therapeutic agents.

Several compounds containing alkoxyphenyl moieties have demonstrated anti-inflammatory and analgesic activities. The propoxy group in this compound can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability of its derivatives.

Proposed Research Workflow:

start This compound esterification Esterification with NSAID Carboxylic Acids start->esterification etherification Etherification with Bioactive Halides start->etherification oxidation Oxidation to 4-Propoxybenzaldehyde start->oxidation derivatives Library of Novel Derivatives esterification->derivatives etherification->derivatives oxidation->derivatives screening In Vitro Screening (e.g., COX-2, 5-LOX assays) derivatives->screening in_vivo In Vivo Models of Inflammation and Pain screening->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar

Caption: Proposed workflow for the discovery of novel anti-inflammatory and analgesic agents derived from this compound.

The structural similarity of this compound to certain natural phenols and their derivatives suggests its potential as a precursor for new antimicrobial compounds. The hydroxyl group can be converted to various esters and ethers, while the aromatic ring can undergo electrophilic substitution to introduce additional functional groups that may enhance antimicrobial activity.

Key Experimental Protocol: Ether Synthesis via Williamson Ether Synthesis

  • Deprotonation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Activation: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., a functionalized benzyl bromide) (1.1 equivalents) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Materials Science: A Building Block for Functional Polymers and Liquid Crystals

The rigid aromatic core and the flexible propoxy tail of this compound make it an interesting candidate for the synthesis of novel polymers and liquid crystals.

The hydroxyl group of this compound can participate in condensation polymerization reactions with diacyl chlorides or phosgene (or a phosgene equivalent) to form polyesters and polycarbonates, respectively. The propoxy group can influence the polymer's thermal properties, solubility, and potential for self-assembly.

Logical Relationship for Polymer Synthesis:

monomer This compound polyester Polyester with Propoxy Side Chains monomer->polyester polycarbonate Polycarbonate with Propoxy Side Chains monomer->polycarbonate diacid_chloride Diacyl Chloride (e.g., terephthaloyl chloride) diacid_chloride->polyester phosgene_equiv Phosgene Equivalent (e.g., triphosgene) phosgene_equiv->polycarbonate properties Investigation of Thermal and Mechanical Properties polyester->properties polycarbonate->properties

Caption: Potential pathways for the synthesis of novel polyesters and polycarbonates from this compound.

The rod-like structure of the 4-propoxybenzyl moiety is a common feature in many liquid crystalline compounds.[2] this compound can be elaborated into more complex molecules with mesogenic properties through esterification or etherification of the hydroxyl group with other rigid or flexible molecular fragments. The propoxy chain can contribute to the formation of desired mesophases.

Conclusion and Future Outlook

This compound is a commercially available and synthetically accessible molecule that holds considerable, yet largely unexplored, potential. This guide has outlined its fundamental properties and provided a robust protocol for its synthesis. More importantly, it has highlighted promising avenues for future research in both medicinal chemistry and materials science. The lack of extensive literature on this specific compound should be viewed not as a deterrent, but as an open invitation for innovation. It is our hope that this technical guide will serve as a catalyst for new research endeavors that will fully elucidate and exploit the scientific potential of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • MDPI. Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Retrieved from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • MDPI. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior. Retrieved from: [Link]

  • ResearchGate. The chemical structures of the liquid crystals used in the experiments. Retrieved from: [Link]

  • MDPI. Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. Retrieved from: [Link]

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Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of S-(4-propoxybenzyl)-L-cysteine, a Novel Trityl-type Protected Amino Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of S-(4-propoxybenzyl)-L-cysteine, a valuable substituted S-trityl-L-cysteine derivative for applications in solid-phase peptide synthesis (SPPS) and drug development. The introduction of a 4-propoxybenzyl group onto the thiol side chain of L-cysteine offers a nuanced level of acid lability, potentially allowing for more selective deprotection strategies compared to the traditional trityl group. This guide details a straightforward, acid-catalyzed S-alkylation reaction using (4-Propoxyphenyl)methanol. We will delve into the mechanistic rationale behind the protocol, provide a step-by-step synthesis and purification guide, and discuss methods for the characterization of the final product. This protocol is designed for researchers, scientists, and drug development professionals seeking to expand their toolkit of non-canonical, protected amino acids.

Introduction: The Significance of Cysteine Protection in Modern Synthesis

The thiol group of cysteine is a cornerstone of peptide and protein structure and function, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures.[1] However, its high nucleophilicity presents a significant challenge during chemical synthesis, necessitating the use of protecting groups to prevent undesirable side reactions.[1][2] The trityl (Trt) group is a widely used, acid-labile protecting group for the cysteine thiol, readily cleaved by trifluoroacetic acid (TFA) during the final steps of solid-phase peptide synthesis (SPPS).[3]

The development of substituted trityl groups, such as the 4-methoxytrityl (Mmt) group, has enabled more finely tuned deprotection strategies, allowing for orthogonal protection schemes where specific protecting groups can be removed while others remain intact.[3] This is crucial for the synthesis of complex peptides with multiple disulfide bonds or for on-resin modifications.[1][4] This application note introduces a protocol for the synthesis of S-(4-propoxybenzyl)-L-cysteine, a novel derivative that leverages a 4-propoxybenzyl protecting group. The increased electron-donating character of the propoxy group, compared to the methoxy group of Mmt, is hypothesized to further modulate the lability of the S-protecting group, offering potential advantages in specific synthetic contexts.

Beyond its role in peptide synthesis, S-trityl-L-cysteine and its analogs have demonstrated significant biological activity, including potent and selective inhibition of the mitotic kinesin Eg5, a target for anticancer drug development.[5][6][7] The synthesis of novel derivatives like S-(4-propoxybenzyl)-L-cysteine could therefore also be of interest for screening in drug discovery programs.

Mechanistic Rationale: Acid-Catalyzed S-Alkylation

The synthesis of S-(4-propoxybenzyl)-L-cysteine is achieved through a direct, acid-catalyzed S-alkylation of the L-cysteine thiol with this compound. The reaction proceeds via the following proposed mechanism:

Reaction_Mechanism cluster_activation Step 1: Carbocation Formation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Proton H+ (from TFA) Carbocation 4-Propoxybenzyl Carbocation Protonated_Alcohol->Carbocation - H2O Water H2O Cysteine L-Cysteine (Thiol) Product_Protonated Protonated Product Cysteine->Product_Protonated + Carbocation Carbocation_ref 4-Propoxybenzyl Carbocation Product_Protonated_ref Protonated Product Final_Product S-(4-propoxybenzyl)-L-cysteine Product_Protonated_ref->Final_Product - H+ Proton_out H+

Caption: Proposed mechanism for the acid-catalyzed synthesis of S-(4-propoxybenzyl)-L-cysteine.

In the presence of a strong acid such as trifluoroacetic acid (TFA), the hydroxyl group of this compound is protonated, forming a good leaving group (water). Subsequent loss of water generates a resonance-stabilized secondary benzylic carbocation. The electron-donating propoxy group at the para position significantly stabilizes this carbocation, facilitating its formation. The nucleophilic thiol group of L-cysteine then attacks the electrophilic carbocation, forming the new carbon-sulfur bond. A final deprotonation step yields the desired S-(4-propoxybenzyl)-L-cysteine product. This method is adapted from established procedures for the synthesis of S-trityl cysteines using triphenylmethanol and TFA.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Cysteine≥98%Sigma-Aldrich
This compound≥97%Combi-Blocks
Trifluoroacetic Acid (TFA)Reagent GradeFisher ScientificCorrosive, handle with care in a fume hood.
Dichloromethane (DCM)ACS GradeVWR
Diethyl EtherAnhydrousEMD Millipore
MethanolACS GradeVWR
Deionized Water
Sodium BicarbonateACS GradeFor neutralization.
Anhydrous Magnesium SulfateFor drying.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Ice bath

  • Separatory funnel

  • Glass funnel and filter paper

  • pH paper or pH meter

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Step-by-Step Synthesis Procedure

Synthesis_Workflow Start Start Dissolve_Cys 1. Dissolve L-Cysteine in TFA Start->Dissolve_Cys Cool 2. Cool solution to 0°C Dissolve_Cys->Cool Add_Alcohol 3. Add this compound solution Cool->Add_Alcohol React 4. Stir at room temperature for 2-4 hours Add_Alcohol->React Evaporate 5. Concentrate in vacuo React->Evaporate Precipitate 6. Precipitate with cold diethyl ether Evaporate->Precipitate Isolate 7. Isolate crude product by filtration Precipitate->Isolate Purify 8. Recrystallize from Methanol/Water Isolate->Purify Dry 9. Dry under vacuum Purify->Dry Characterize 10. Characterize (HPLC, MS, NMR) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of S-(4-propoxybenzyl)-L-cysteine.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve L-cysteine (1.21 g, 10 mmol) in trifluoroacetic acid (20 mL). Stir the mixture until the L-cysteine is fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Addition of Alcohol: In a separate beaker, dissolve this compound (1.66 g, 10 mmol) in a minimal amount of dichloromethane (approx. 5-10 mL). Add this solution dropwise to the cold L-cysteine/TFA mixture over 15 minutes with continuous stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Precipitation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.

  • Precipitation: To the resulting viscous oil, add cold diethyl ether (100 mL) with vigorous stirring. This will cause the product to precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold diethyl ether (3 x 20 mL) to remove any unreacted starting material and byproducts.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol. Add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to a constant weight.

Product Characterization

The identity and purity of the synthesized S-(4-propoxybenzyl)-L-cysteine should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
HPLC A single major peak indicating high purity (>95%).
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: C₁₃H₁₉NO₃S = 286.11. Observed m/z should correspond to this value.
¹H NMR (400 MHz, D₂O) Characteristic peaks for the propoxy group (triplet and sextet), aromatic protons, benzylic methylene protons, and cysteine backbone protons.
¹³C NMR (100 MHz, D₂O) Resonances corresponding to all unique carbon atoms in the molecule.

Deprotection Considerations

The S-(4-propoxybenzyl) group is designed to be labile under acidic conditions. For cleavage from a solid-phase resin and global deprotection, a standard TFA "cleavage cocktail" is recommended. The presence of the electron-donating propoxy group may render this protecting group more acid-labile than the standard trityl group.

A typical cleavage cocktail would be:

  • TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

The triisopropylsilane (TIS) acts as a scavenger to irreversibly quench the liberated 4-propoxybenzyl cation, preventing potential re-alkylation of the cysteine thiol or modification of other sensitive residues like tryptophan.[3][8] The efficiency of cleavage should be monitored by HPLC to optimize the reaction time.

Safety and Handling

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • This compound: May cause skin and eye irritation. Avoid inhalation and direct contact.[8][9]

  • Solvents: Dichloromethane, diethyl ether, and methanol are flammable and should be handled away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.[10][11]

  • General Precautions: Perform all operations in a well-ventilated area. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a robust and straightforward protocol for the synthesis of S-(4-propoxybenzyl)-L-cysteine. The use of this compound in an acid-catalyzed reaction with L-cysteine provides a high-yielding route to this novel protected amino acid. The resulting product is a valuable building block for peptide chemists and drug discovery scientists, offering a new option for cysteine protection with potentially unique acid lability characteristics. The detailed procedures for synthesis, purification, and characterization provide a solid foundation for researchers to incorporate this compound into their synthetic workflows.

References

  • Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9919-9981. doi:10.1039/D1CS00271F
  • Woll, M. G. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from a hypothetical article on a chemical supplier's website.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Hiskey, R. G., & Adams, J. B. (1965). On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine derivatives. Journal of the Chemical Society, 2178-2184.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • O'Connell, M. J., et al. (2010). Biochemical analysis of cellular target of S-trityl-L-cysteine derivatives using affinity matrix. Bioorganic & Medicinal Chemistry Letters, 20(5), 1648-1651.
  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumour activities. Molecular Cancer Therapeutics, 3(9), 1079-1090.
  • Hiskey, R. G., & Adams, J. B. Jr. (1965). On cysteine and cystine peptides. Part V. S-Trityl- and S-diphenylmethyl-cysteine derivatives. Journal of Organic Chemistry, 30(4), 1340-1343.
  • ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]

  • MDPI. (2023, July 4). Effect of Synthetic Low-Odor Thiol-Based Hardeners Containing Hydroxyl and Methyl Groups on the Curing Behavior, Thermal, and Mechanical Properties of Epoxy Resins. Retrieved from [Link]

  • Methanol Institute. (2019, April 15). How to Safely handle Methanol [Video]. YouTube. Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from [Link]

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Application Notes and Protocols: (4-Propoxyphenyl)methanol in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (4-Propoxyphenyl)methanol in Liquid Crystal Design

Liquid crystals represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] This dual nature makes them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The design and synthesis of novel liquid crystal molecules, known as mesogens, are pivotal for advancing these technologies. The molecular architecture of a mesogen dictates its physical properties, such as its mesophase behavior, clearing point, and dielectric anisotropy.

This compound emerges as a crucial building block in the synthesis of calamitic (rod-shaped) liquid crystals. Its structure offers a synthetically versatile platform, comprising a rigid phenyl ring that contributes to the core of the mesogen, a terminal propoxy group that influences the melting point and mesophase stability, and a reactive hydroxymethyl group that allows for the facile introduction of various linking groups and terminal functionalities. This strategic combination of features enables chemists to systematically tune the properties of the final liquid crystal molecule.

This guide provides a comprehensive overview of the application of this compound in the synthesis of liquid crystals, detailing its properties, key synthetic transformations, and characterization of the resulting mesogens. The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore this fascinating class of materials.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound, also known as 4-propoxybenzyl alcohol, is a commercially available compound with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem[2]
Molecular Weight 166.22 g/mol PubChem[2]
Appearance SolidSigma-Aldrich[3]
SMILES CCCOC1=CC=C(C=C1)COPubChem[2]
InChI Key BUJZENMUXBWWFE-UHFFFAOYSA-NPubChem[2]

Safety Considerations: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways Utilizing this compound

The primary utility of this compound in liquid crystal synthesis lies in its reactive alcohol functionality. This allows for its incorporation into larger molecular frameworks through common organic reactions, primarily esterification and etherification.

Esterification: A Cornerstone of Liquid Crystal Synthesis

Ester linkages are prevalent in liquid crystal design due to their chemical stability and their ability to contribute to the linearity of the mesogenic core. The reaction of this compound with a carboxylic acid, typically an aromatic or cycloaliphatic acid, under acidic conditions or using a coupling agent, yields the desired ester.

General Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Products 4-Propoxyphenyl_methanol This compound LC_ester Liquid Crystalline Ester 4-Propoxyphenyl_methanol->LC_ester Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) Carboxylic_acid R-COOH (e.g., 4-alkylbenzoic acid) Carboxylic_acid->LC_ester Water H₂O

Caption: General workflow for esterification.

Protocol: Synthesis of 4-Propoxybenzyl 4-butylbenzoate

This protocol details the synthesis of a representative liquid crystal ester.

Materials:

  • This compound

  • 4-Butylbenzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol[4][5]

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4-butylbenzoic acid (1.05 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure liquid crystalline ester.

Rationale:

  • DCC/DMAP: This coupling system is highly efficient for ester formation at room temperature, avoiding the harsh conditions of traditional Fischer esterification.[6]

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of DCC and to maximize the yield of the ester.

  • Workup: The aqueous workup steps are essential to remove unreacted starting materials, the acidic or basic catalyst, and any water-soluble byproducts.

Schiff Base Formation: Creating Imine Linkages

Another common strategy involves the synthesis of Schiff bases (imines), which can also act as linking groups in liquid crystal molecules. This typically involves the condensation of an aldehyde with a primary amine. While this compound is not a direct precursor, it can be easily oxidized to the corresponding aldehyde, 4-propoxybenzaldehyde, which can then be used in Schiff base formation.

Protocol: Synthesis of N-(4-propoxybenzylidene)-4-butylaniline

This two-step protocol illustrates the synthesis of a well-known nematic liquid crystal, a derivative of MBBA (N-(4-methoxybenzylidene)-4-butylaniline).[7][8][9]

Step 1: Oxidation of this compound to 4-Propoxybenzaldehyde

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-propoxybenzaldehyde, which can often be used in the next step without further purification.

Step 2: Condensation with 4-Butylaniline

Materials:

  • 4-Propoxybenzaldehyde (from Step 1)

  • 4-Butylaniline

  • Ethanol or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-propoxybenzaldehyde (1.0 eq) and 4-butylaniline (1.0 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The formation of the product can often be observed as a precipitate.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure N-(4-propoxybenzylidene)-4-butylaniline.[10]

Reaction Workflow:

SchiffBase Start This compound Oxidation Oxidation (PCC or DMP) Start->Oxidation Aldehyde 4-Propoxybenzaldehyde Oxidation->Aldehyde Condensation Condensation Aldehyde->Condensation Product N-(4-propoxybenzylidene) -4-butylaniline Condensation->Product Amine 4-Butylaniline Amine->Condensation

Caption: Synthesis of a Schiff base liquid crystal.

Characterization of the Synthesized Liquid Crystals

Once the target molecule is synthesized and purified, its liquid crystalline properties must be characterized. This involves a combination of techniques to determine the types of mesophases present and the temperature ranges over which they are stable.

Key Characterization Techniques:

TechniqueInformation Obtained
Differential Scanning Calorimetry (DSC) Determines the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and the associated enthalpy changes.[9]
Polarized Optical Microscopy (POM) Allows for the visual identification of different liquid crystal phases based on their unique optical textures.[11]
X-ray Diffraction (XRD) Provides information about the molecular arrangement and layer spacing in smectic phases.
Dielectric Spectroscopy Measures the dielectric permittivity and loss tangent of the material, which are crucial for display applications.[12]

Expected Results:

The specific mesophases and transition temperatures will depend on the overall molecular structure, including the length of the terminal alkyl chains and the nature of the linking groups. For example, the introduction of the propoxy group from this compound generally lowers the melting point compared to a methoxy or ethoxy group, potentially leading to a room-temperature nematic phase.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of liquid crystalline materials. Its inherent structural features and the reactivity of its hydroxymethyl group provide a robust platform for the design and synthesis of novel mesogens with tailored properties. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and professionals in the field to explore the potential of this important building block in the development of advanced liquid crystal technologies.

References

  • Synthesis and characterisation of new polymer liquid crystals for externally regulated Direct Methanol Fuel Cells. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Available at: [Link]

  • The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA)... ResearchGate. Available at: [Link]

  • Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range. IEEE Xplore. Available at: [Link]

  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. ResearchGate. Available at: [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. Available at: [Link]

  • Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. MDPI. Available at: [Link]

  • Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Malaysian Journal of Chemistry. Available at: [Link]

  • Characterization of Nematic Liquid Crystals at Microwave Frequencies. MDPI. Available at: [Link]

  • Esterification of acrylic acid with methanol. Google Patents.
  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available at: [Link]

  • Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. Available at: [Link]

  • (PDF) Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. ResearchGate. Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]

  • Synthesis of Liquid Crystals. University of Colorado Boulder. Available at: [Link]

  • Esterification of acrylic acid with methanol by reactive chromatography: Experiments and simulations. ResearchGate. Available at: [Link]

  • (4-Propylphenyl)methanol. PubChem. Available at: [Link]

  • Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Journals & Magazine. Available at: [Link]

  • (PDF) Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. ResearchGate. Available at: [Link]

  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. PMC. Available at: [Link]

  • (4-Methylphenyl) methanol, n-propyl ether. Cheméo. Available at: [Link]

  • Methanol Solvent Properties. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Propoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-propoxyphenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the synthesis of this compound derivatives.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and reliable methods for synthesizing this compound are:

  • Reduction of 4-propoxybenzaldehyde: This is a straightforward approach where the aldehyde functional group is reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Grignard reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-propoxybenzaldehyde to yield a secondary alcohol derivative. To obtain this compound itself, one would need to start with formaldehyde and a Grignard reagent derived from a 4-propoxyhalobenzene.[1][2][3]

Q2: I am planning a multi-step synthesis. Which route is generally preferred for producing this compound derivatives in high yield?

A2: For the specific synthesis of this compound, the reduction of 4-propoxybenzaldehyde is often preferred due to its simplicity, high yields, and milder reaction conditions compared to the Grignard reaction. However, if you are synthesizing a derivative with a substituted carbinol center (a secondary or tertiary alcohol), the Grignard reaction is the more versatile and appropriate choice.[1][2]

Q3: What are the key safety precautions I should take when working with the reagents for this synthesis?

A3: Safety is paramount in any chemical synthesis. For the synthesis of this compound and its derivatives, pay close attention to the following:

  • 4-Propoxybenzaldehyde: This compound can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reducing agents:

    • Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. It is also toxic.

    • Lithium aluminum hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and with extreme caution.

  • Grignard reagents: These are highly flammable, moisture-sensitive, and can react violently with water.[5] Anhydrous conditions are essential for their successful use.[6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield

Q: I performed the reduction of 4-propoxybenzaldehyde, but my final yield of this compound is very low. What could have gone wrong?

A: A low yield in the reduction of 4-propoxybenzaldehyde can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause 1: Inactive Reducing Agent

The effectiveness of reducing agents like NaBH₄ and LiAlH₄ can diminish over time, especially if they have been improperly stored and exposed to moisture.

Troubleshooting Protocol:

  • Check the age and storage of your reducing agent. If it is old or has been exposed to air, it is likely less active.

  • Perform a small-scale test reaction with a known, reactive aldehyde to confirm the activity of your reducing agent.

  • If necessary, purchase a fresh bottle of the reducing agent.

Potential Cause 2: Incomplete Reaction

The reaction may not have gone to completion, leaving a significant amount of the starting aldehyde in the reaction mixture.

Troubleshooting Protocol:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to visualize the consumption of the starting material and the formation of the product.

  • Ensure you are using the correct stoichiometry. A slight excess of the reducing agent is often used to drive the reaction to completion.

  • Check the reaction temperature. While NaBH₄ reductions can often be run at room temperature, some less reactive substrates may require gentle heating. For LiAlH₄, reactions are typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Potential Cause 3: Product Loss During Workup and Purification

This compound is a polar compound, and significant amounts can be lost during the aqueous workup and extraction steps if not performed carefully.

Troubleshooting Protocol:

  • Saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This will decrease the solubility of the alcohol in the aqueous phase and improve its partitioning into the organic layer.

  • Perform multiple extractions with your organic solvent. Three to four extractions are generally more effective than a single large-volume extraction.

  • Choose an appropriate solvent for extraction. Dichloromethane or ethyl acetate are commonly used for extracting polar compounds.

Problem 2: Presence of Unexpected Byproducts

Q: After my synthesis, I see multiple spots on my TLC plate, and my NMR spectrum shows unexpected peaks. What are these byproducts and how can I avoid them?

A: The formation of byproducts is a common issue. Identifying the byproduct is the first step to mitigating its formation.

Potential Byproduct 1: Over-oxidation to 4-Propoxybenzoic Acid

If your starting aldehyde was exposed to air for a prolonged period, some of it may have oxidized to the corresponding carboxylic acid. This is particularly relevant if you are purifying the starting material before the reaction.

How to Identify:

  • TLC: The carboxylic acid will have a much lower Rf value than the aldehyde and alcohol.

  • NMR: You will see a characteristic broad singlet for the carboxylic acid proton (usually >10 ppm).

  • IR: A broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) will be present.

Prevention and Removal:

  • Use fresh or properly stored 4-propoxybenzaldehyde.

  • The acidic byproduct can be easily removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.

Potential Byproduct 2: Benzylic Ether Formation

Under certain conditions, especially with strong acids or high temperatures, benzylic alcohols can undergo self-condensation to form a dibenzylic ether.

How to Identify:

  • NMR: The NMR spectrum will be more complex, but you will see a characteristic signal for the -O-CH₂- protons.

  • Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the ether.

Prevention:

  • Avoid strongly acidic conditions during workup and purification.

  • Keep reaction and purification temperatures as low as possible.

Potential Byproduct 3: Side Reactions from Grignard Synthesis

If you are using a Grignard reaction, several side products can form.

  • Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, leading to the recovery of starting material after workup.[3]

  • Reduction of the aldehyde: If the Grignard reagent has a beta-hydrogen, it can reduce the aldehyde to the corresponding alcohol (in this case, this compound).[3]

Prevention:

  • Use freshly prepared Grignard reagent.

  • Add the aldehyde to the Grignard reagent slowly at a low temperature to minimize side reactions.

  • Use an excess of the Grignard reagent to compensate for any that is consumed by side reactions or reaction with trace water.[5]

Problem 3: Difficulty in Purifying the Final Product

Q: My crude product is an oil, and I am having trouble purifying it by column chromatography. The fractions are not clean, and I am losing a lot of material on the column.

A: The purification of polar compounds like this compound can be challenging. Here are some strategies to improve your purification.

Strategy 1: Optimize Your Column Chromatography Conditions

  • Solvent System: For normal-phase silica gel chromatography, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). This will help to separate your product from less polar impurities.

  • Silica Gel Deactivation: If your compound is sticking to the silica gel, you can try deactivating the silica by adding a small amount of a polar solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to your eluent.

  • Alternative Stationary Phases: If silica gel is not giving good separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).[7][8] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[9]

Strategy 2: Crystallization

If your product is a solid at room temperature or can be induced to crystallize, this is an excellent method for purification.

Protocol for Crystallization:

  • Choose a suitable solvent system. The ideal solvent is one in which your compound is soluble at high temperatures but insoluble at low temperatures.[10] You may need to experiment with different solvents or solvent mixtures.

  • Dissolve your crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Reduction of 4-Propoxybenzaldehyde with Sodium Borohydride
  • Dissolve 4-propoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Grignard Reaction of 4-Propoxybenzaldehyde with Methylmagnesium Bromide
  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromomethane in anhydrous diethyl ether to the dropping funnel and add a small amount to the magnesium.

  • Once the reaction starts (indicated by bubbling and a color change), add the remaining bromomethane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure the formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of 4-propoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Reaction TypeStarting MaterialReagentTypical YieldKey Considerations
Reduction4-PropoxybenzaldehydeNaBH₄>90%Mild conditions, easy workup.
Reduction4-PropoxybenzaldehydeLiAlH₄>95%Highly reactive, requires anhydrous conditions.
Grignard Addition4-PropoxybenzaldehydeMeMgBr70-85%Anhydrous conditions are critical; side reactions are possible.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagent Check Reducing Agent Activity start->check_reagent incomplete_rxn Incomplete Reaction? check_reagent->incomplete_rxn Active fresh_reagent Use Fresh Reagent check_reagent->fresh_reagent Inactive workup_loss Product Loss During Workup? incomplete_rxn->workup_loss No monitor_tlc Monitor with TLC incomplete_rxn->monitor_tlc Yes optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction Yes end Improved Yield workup_loss->end No fresh_reagent->end optimize_stoichiometry Optimize Stoichiometry monitor_tlc->optimize_stoichiometry adjust_temp Adjust Temperature optimize_stoichiometry->adjust_temp adjust_temp->workup_loss optimize_extraction->end

Caption: A decision-making workflow for troubleshooting low product yield.

General Synthesis and Purification Pathway

SynthesisPurification cluster_synthesis Synthesis cluster_purification Purification start_material 4-Propoxybenzaldehyde reaction Reduction or Grignard Reaction start_material->reaction crude_product Crude this compound Derivative reaction->crude_product purification_choice Choose Purification Method crude_product->purification_choice column Column Chromatography purification_choice->column Oil or Impure Solid crystallization Crystallization purification_choice->crystallization Solid pure_product Pure Product column->pure_product crystallization->pure_product

Caption: Overview of the synthesis and purification workflow.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link][9]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link][1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79812, 4-Propoxybenzaldehyde. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][3]

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. [Link][5]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link][8]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 95-101. [Link][10]

  • Greco, J. B., & Hill, E. (2016). The Effects of Stoichiometry and Starting Material on the Product Identity and Yield in Grignard Addition Reactions. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 306-311). Royal Society of Chemistry. [Link][6]

Sources

Side reactions in the synthesis of N-sulfonyl imines from (4-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Sulfonyl Imines

Guide ID: T5C-CHEM-2026-01 Topic: Troubleshooting Side Reactions in the Synthesis of N-Sulfonyl Imines from (4-Propoxyphenyl)methanol Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the technical support guide for the synthesis of N-sulfonyl imines, specifically focusing on the oxidative condensation of this compound. N-sulfonyl imines are highly valuable electrophilic intermediates in organic synthesis, crucial for the construction of nitrogen-containing molecules in pharmaceutical and agrochemical development.[1][2] The one-pot synthesis from a benzyl alcohol is an efficient strategy, but it involves a tandem oxidation-condensation sequence that can be susceptible to several side reactions. This guide is designed to help you, the practicing researcher, diagnose and resolve common experimental issues through a series of targeted, in-depth FAQs. We will explore the causality behind these issues and provide validated protocols to enhance yield, purity, and reproducibility.

The primary reaction pathway involves two key transformations within a single pot:

  • Oxidation: The starting benzyl alcohol, this compound, is first oxidized to the corresponding intermediate, 4-propoxybenzaldehyde.

  • Condensation: This in-situ generated aldehyde then undergoes condensation with a sulfonamide to form the target N-sulfonyl imine, eliminating a molecule of water.

Reaction_Pathway cluster_reactants Reactants cluster_process One-Pot Synthesis Alcohol This compound Aldehyde 4-Propoxybenzaldehyde (Intermediate) Alcohol->Aldehyde [Oxidant] Step 1: Oxidation Sulfonamide R-SO2NH2 Imine N-Sulfonyl Imine (Product) Sulfonamide->Imine Aldehyde->Imine + R-SO2NH2 - H2O Step 2: Condensation

Figure 1: Overall two-step, one-pot synthesis pathway.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction is sluggish, and I'm recovering a large amount of unreacted this compound. What's going wrong?

Answer:

This is a classic symptom of incomplete or failed oxidation (Step 1). The conversion of the starting alcohol to the intermediate aldehyde is the necessary first step, and if it falters, the subsequent condensation cannot occur.

Root Causes & Mechanistic Insight:

  • Ineffective Oxidant: The choice of oxidant is critical. Overly mild oxidants may not be potent enough for complete conversion, while overly harsh ones can lead to other side reactions (see FAQ 2). Systems like Fe(III)/l-valine/4-OH-TEMPO are effective because they create a catalytic cycle that regenerates the active oxidizing species, but this cycle can be inhibited by impurities or improper stoichiometry.[3][4]

  • Incorrect Stoichiometry: The oxidant must be present in a sufficient molar ratio to convert all of the starting alcohol. For catalytic systems, ensure the co-oxidant is not the limiting reagent.

  • Low Reaction Temperature: Oxidation reactions have an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

Solutions & Protocol Adjustments:

  • Verify Oxidant Potency: Ensure your oxidizing agent is fresh and has not degraded. For instance, some hypervalent iodine reagents can be sensitive to moisture.

  • Optimize Reaction Conditions: Perform a systematic optimization of temperature and reaction time. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

  • Consider an Alternative Oxidant: If sluggishness persists, switching to a more robust oxidation system may be necessary. A comparison of common systems is provided below.

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
TEMPO/NaOCl CH₂Cl₂/H₂O, 0°C to RTMild, selective for primary alcohols.Requires biphasic conditions, careful pH control.
MnO₂ CH₂Cl₂, RefluxInexpensive, useful for benzylic alcohols.Often requires a large excess, can be slow.
Fe(III)/TEMPO Acetonitrile, AirCatalytic in iron, uses air as terminal oxidant.[3][4]Can be sensitive to ligand choice and substrate.
PIDA/I₂ CH₃CN, Visible LightMild, metal-free conditions.[5]PIDA is a specialty reagent, potential for iodine side reactions.

Table 1: Comparison of common oxidizing systems for the conversion of benzyl alcohols to aldehydes.

Question 2: My desired imine is contaminated with a significant acidic byproduct, which I've identified as 4-propoxybenzoic acid. How can I prevent this?

Answer:

The formation of 4-propoxybenzoic acid is a clear indication of over-oxidation . The intermediate aldehyde, once formed, is susceptible to further oxidation to the corresponding carboxylic acid. This is one of the most common side reactions in this synthesis.

Root Causes & Mechanistic Insight:

The aldehyde functional group is more easily oxidized than the starting alcohol. If the reaction conditions are too harsh or the reaction is left for too long after the alcohol has been consumed, the oxidant will attack the aldehyde. The presence of water can exacerbate this issue, as it can form a hydrate with the aldehyde, which is often more readily oxidized.[5]

Side_Reactions Aldehyde 4-Propoxybenzaldehyde (Intermediate) Imine Desired Product: N-Sulfonyl Imine Aldehyde->Imine Condensation (Step 2) Acid Acid Aldehyde->Acid Over-oxidation Hydrolysis Side Products: Aldehyde + Sulfonamide Imine->Hydrolysis Hydrolysis (+ H2O)

Figure 2: Key reaction pathways and competing side reactions.

Solutions & Protocol Adjustments:

  • Careful Monitoring: The most crucial step is to monitor the reaction closely by TLC or LC-MS. Once the starting alcohol is fully consumed, the reaction should be quenched or moved to the condensation phase promptly.

  • Control Stoichiometry: Avoid using a large excess of the oxidant. A slight excess (e.g., 1.1-1.2 equivalents for stoichiometric oxidants) is often sufficient.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water facilitates the formation of the easily oxidized hydrate intermediate.

  • Choose a Milder Oxidant: Systems known for their selectivity, such as TEMPO-based catalysts, are generally less prone to over-oxidation than stronger agents like chromates or permanganates.[3][4]

Question 3: The reaction appears to work, but my product hydrolyzes back to the aldehyde during workup or purification. How can I improve its stability?

Answer:

This is a very common issue rooted in the reversible nature of imine formation.[6] The C=N bond of the N-sulfonyl imine is electrophilic and susceptible to nucleophilic attack by water, which leads to hydrolysis back to the starting aldehyde and sulfonamide. This process is often catalyzed by trace amounts of acid or base.

Root Causes & Mechanistic Insight:

The condensation of the aldehyde and sulfonamide is an equilibrium-driven process. Aldehyde + Sulfonamide ⇌ N-Sulfonyl Imine + H₂O

To favor the product, the water generated must be effectively removed.[1] During aqueous workups or chromatography on standard silica gel (which is acidic and contains water), this equilibrium is pushed back to the left, destroying your product.

Solutions & Protocol Adjustments:

  • In-Situ Water Removal: The most effective strategy is to remove water as it is formed.

    • Dehydrating Agents: Add a dehydrating agent like anhydrous MgSO₄, CuSO₄, or neutral Al₂O₃ to the reaction mixture.[1] Molecular sieves are also a common choice.

    • Azeotropic Removal: For higher-boiling solvents like toluene, a Dean-Stark apparatus can be used to physically remove water.

  • Non-Aqueous Workup: Avoid washing the reaction mixture with water. Instead, filter the reaction mixture (e.g., to remove a solid dehydrating agent or catalyst), concentrate the filtrate, and proceed directly to purification.

  • Modified Purification:

    • Neutralized Silica Gel: If chromatography is necessary, use silica gel that has been neutralized by pre-treating it with a solution of triethylamine in the eluent system.

    • Alternative Media: Consider using a less acidic stationary phase like alumina for purification.

    • Rapid Purification: Do not let the product sit on the column for extended periods.

Optimized Experimental Protocol

This protocol utilizes a mild, iron-catalyzed aerobic oxidation, which minimizes over-oxidation, followed by an in-situ condensation with a dehydrating agent.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Sulfonamide (e.g., p-Toluenesulfonamide) (1.1 equiv)

  • Fe(NO₃)₃·9H₂O (0.05 equiv)

  • L-Valine (0.1 equiv)

  • TEMPO (0.1 equiv)

  • Activated Molecular Sieves (4Å, powdered, 200 wt%)

  • Acetonitrile (anhydrous)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, p-toluenesulfonamide, L-valine, and activated powdered molecular sieves.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Reagent Addition: Add anhydrous acetonitrile via syringe to create a slurry (approx. 0.2 M concentration with respect to the alcohol). Begin vigorous stirring. Add TEMPO and Fe(NO₃)₃·9H₂O to the mixture.

  • Reaction: Replace the nitrogen line with a balloon filled with air (or simply open to the air via a drying tube). Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄ to visualize the alcohol). The reaction is typically complete within 4-8 hours when the starting alcohol spot is no longer visible.

  • Workup (Non-Aqueous):

    • Cool the reaction to room temperature.

    • Dilute the mixture with anhydrous dichloromethane or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the molecular sieves and catalyst residues. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-sulfonyl imine.

  • Purification: The crude product is often of high purity. If further purification is required, perform rapid column chromatography on neutralized silica gel or recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate).

References

  • Morales, S., Guijarro, F. G., Ruano, J. L. G., & Cid, M. B. (2014). A General and Efficient Biomimetic Method for the Synthesis of Aldimines. Journal of the American Chemical Society, 136(3), 1082–1089. [Link]

  • Hopkins, M. D., Brandeburg, Z. C., Hanson, A. J., & Lamar, A. A. (2018). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. Molecules, 23(7), 1801. [Link]

  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Ghanbari, M., & Farhadi, S. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13(6), 3985–3993. [Link]

  • Sivakumar, G., et al. (2021). Metal free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry. Organic & Biomolecular Chemistry, 19(30), 6649-6654. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-sulfonyl imines. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-sulfinyl imines. Retrieved January 23, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms). [Link]

  • Reeves, J. T., et al. (2015). Tris(2,2,2-trifluoroethyl)borate: A Mild and General Reagent for the Condensation of Amides and Amines with Carbonyl Compounds. Organic Letters, 17(10), 2442–2445. [Link]

Sources

Technical Support Center: Purification of (4-Propoxyphenyl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of (4-Propoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during the purification of your reaction products. Our aim is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research and development endeavors.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via one of two primary routes, each with its own set of potential impurities that can complicate purification. A foundational understanding of these pathways is crucial for effective troubleshooting.

Synthesis Route 1: Williamson Ether Synthesis

This common method involves the reaction of 4-hydroxybenzyl alcohol with a propyl halide (e.g., 1-bromopropane) in the presence of a base.

  • Reaction: 4-hydroxybenzyl alcohol + 1-bromopropane + Base → this compound

  • Potential Impurities:

    • Unreacted 4-hydroxybenzyl alcohol: Incomplete reaction leads to the presence of the starting material.

    • C-Alkylated byproduct: The propyl group may attach to the aromatic ring instead of the phenolic oxygen, forming an isomer.

    • Over-alkylation products: The benzylic alcohol of the product can also be alkylated, leading to a dipropoxy derivative.

    • Elimination byproduct (propene): If reaction conditions are too harsh, the propyl halide can undergo elimination.

Synthesis Route 2: Reduction of 4-Propoxybenzaldehyde

This route involves the reduction of the aldehyde functional group of 4-propoxybenzaldehyde to an alcohol.

  • Reaction: 4-Propoxybenzaldehyde + Reducing Agent (e.g., NaBH₄) → this compound

  • Potential Impurities:

    • Unreacted 4-propoxybenzaldehyde: Incomplete reduction will leave the starting material in the product mixture.

    • 4-Propoxybenzoic acid: If the starting aldehyde was contaminated with the corresponding carboxylic acid, or if it oxidized during the reaction.

    • Byproducts from the reducing agent: Depending on the workup, borate salts may be present.

Troubleshooting and Purification Strategies: A Q&A Approach

This section addresses common issues encountered during the purification of this compound with detailed, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My crude product is a viscous oil/sticky solid. How can I best handle it for initial purification?

A1: A viscous or sticky crude product often indicates the presence of unreacted starting materials or polymeric byproducts. A liquid-liquid extraction is an excellent first step to remove many of these impurities.

  • Expertise & Experience: The choice of solvents is critical. Since this compound has both polar (hydroxyl) and non-polar (propoxy, phenyl) characteristics, a combination of a water-immiscible organic solvent and an aqueous solution can effectively partition the desired product from more polar or ionic impurities.

  • Step-by-Step Protocol: Liquid-Liquid Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, such as 4-propoxybenzoic acid.

    • Follow with a wash using a brine solution (saturated NaCl) to remove any remaining water-soluble impurities and to help break any emulsions.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain a cleaner, though likely still impure, product.

Q2: I've performed a liquid-liquid extraction, but my product is still not pure. What is the next best purification step?

A2: For many organic compounds, recrystallization is a powerful and economical method to achieve high purity, especially if your product is a solid at room temperature.[1]

  • Trustworthiness: The principle of recrystallization relies on the differential solubility of your target compound and its impurities in a given solvent at different temperatures. A successful recrystallization protocol is self-validating, as the formation of well-defined crystals is indicative of increasing purity.

  • Step-by-Step Protocol: Recrystallization

    • Solvent Screening: The key is to find a solvent or solvent system in which this compound is soluble when hot but sparingly soluble when cold. Good starting points for screening include:

      • A mixture of ethanol and water.

      • A mixture of ethyl acetate and hexanes.

      • Toluene.

    • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a pair). b. If using a two-solvent system, add the less soluble solvent (the "anti-solvent") dropwise to the hot solution until a slight cloudiness persists. c. Add a few drops of the more soluble solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.

Q3: My compound is an oil or I'm struggling with recrystallization. How can I purify it using column chromatography?

A3: Column chromatography is a versatile technique for purifying both solid and liquid compounds based on their differential adsorption to a stationary phase.

  • Authoritative Grounding: The separation is based on the polarity differences between the compound of interest and its impurities. Silica gel is a common polar stationary phase. Less polar compounds will travel down the column faster with a non-polar mobile phase, while more polar compounds will be retained longer.

  • Step-by-Step Protocol: Column Chromatography

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a good starting point.

    • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good eluent system will give your product a retention factor (Rf) of around 0.3-0.4.

      • Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting gradient is 10-30% ethyl acetate in hexanes.

      • For more polar impurities, a gradient of methanol in dichloromethane (DCM) may be necessary.

    • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar mobile phase. b. Pour the slurry into the column and allow it to pack evenly.

    • Loading the Sample: a. Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

    • Elution and Fraction Collection: a. Begin eluting with the chosen mobile phase, gradually increasing the polarity if necessary. b. Collect fractions and analyze them by TLC to identify which fractions contain the pure product. c. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: How do I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your final product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity.

    • Typical Conditions:

      • Column: A reverse-phase C18 column is a good starting point.

      • Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

      • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm).

    • Purity is determined by the relative area of the product peak compared to any impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity and molecular weight.

    • Analysis: The gas chromatogram will show the separation of volatile components, indicating purity. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used to confirm the structure of this compound.

    • Expected Fragmentation: Benzyl alcohols often show a characteristic loss of the hydroxyl group (-OH, 17 amu) and the entire hydroxymethyl group (-CH₂OH, 31 amu).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the benzylic protons (CH₂OH), the propoxy group protons, and the hydroxyl proton. The integration of these peaks should be consistent with the structure.

    • ¹³C NMR: Will show the expected number of carbon signals for the molecule.

Visualization of Purification Workflow

The following diagram illustrates a typical purification workflow for a crude this compound reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Recrystallization Recrystallization LLE->Recrystallization If Solid Column Column Chromatography LLE->Column If Oil or Recrystallization Fails Analysis Purity Analysis (HPLC, GC-MS, NMR) Recrystallization->Analysis Column->Analysis PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: General purification workflow for this compound.

Data Summary Table

Purification TechniquePrimary Impurities RemovedAdvantagesDisadvantages
Liquid-Liquid Extraction Water-soluble starting materials, salts, highly polar or ionic byproducts.Fast, inexpensive, good for initial cleanup of large quantities.May not remove impurities with similar solubility to the product. Emulsions can form.
Recrystallization Impurities with different solubility profiles from the product.Can yield very high purity product, cost-effective for large scales.Only suitable for solids, requires finding an appropriate solvent system, product loss in the mother liquor.[1]
Column Chromatography A wide range of impurities with different polarities.Highly versatile for both solids and liquids, can separate complex mixtures.Can be time-consuming and require large volumes of solvent, potential for product loss on the column.

References

  • PubChem Compound Summary for CID 347843, this compound. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Reduction of Aldehydes and Ketones. Chemguide. [Link]

  • Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • HPLC Method for Analysis of Aromatic Compounds. Axion Labs. [Link]

  • GC-MS Analysis of Benzyl Alcohol. Human Metabolome Database. [Link]

  • Chromatographic Separation of Phenolic Compounds. MDPI. [Link]

Sources

Technical Support Center: Enzymatic Synthesis of (4-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the enzymatic deprotection yielding (4-Propoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision of biocatalysis for selective chemical synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Troubleshooting Guide: From Zero Yield to High Purity

This section addresses the most common and critical issues encountered during the enzymatic synthesis of this compound. We adopt a problem-oriented, question-and-answer format to provide direct and actionable solutions.

Q1: Why is my reaction showing low or no conversion to this compound?

This is the most frequent challenge, often stemming from one or more suboptimal parameters. A systematic approach is crucial to diagnose the root cause. The underlying principle of any enzymatic reaction is the successful formation of an enzyme-substrate complex in an environment that maintains the enzyme's catalytic conformation.[1]

Systematic Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low or no product yield.

Troubleshooting_Workflow start Low / No Yield Observed check_enzyme Step 1: Verify Enzyme & Substrate Integrity start->check_enzyme enzyme_activity Is the enzyme active? (Check CoA, run positive control) check_enzyme->enzyme_activity substrate_purity Is the substrate correct and pure? (Verify by NMR, LC-MS) enzyme_activity->substrate_purity Yes solution_enzyme Solution: Source new enzyme batch. Store properly (-20°C or -80°C). enzyme_activity->solution_enzyme No check_conditions Step 2: Assess Reaction Conditions substrate_purity->check_conditions Yes solution_substrate Solution: Re-purify substrate. Confirm structure. substrate_purity->solution_substrate No cofactors Are essential cofactors/co-substrates present? (e.g., H₂O₂, NADPH) check_conditions->cofactors buffer_ph Is the buffer pH optimal for the enzyme? cofactors->buffer_ph Yes solution_cofactors Solution: Add fresh cofactors. For H₂O₂, use slow, continuous dosing. cofactors->solution_cofactors No temperature Is the temperature within the enzyme's stable operating range? buffer_ph->temperature Yes solution_buffer Solution: Optimize pH using a buffer screen. Ensure buffer components are non-inhibitory. buffer_ph->solution_buffer No check_solubility Step 3: Investigate Physical Limitations temperature->check_solubility Yes solution_temp Solution: Optimize temperature. Lower temp to improve stability if reaction stalls. temperature->solution_temp No solubility_issue Is the substrate fully dissolved? (Visual inspection, consider co-solvents) check_solubility->solubility_issue inhibition Could substrate or product inhibition be occurring? solubility_issue->inhibition Yes solution_solubility Solution: Introduce a biocompatible co-solvent (e.g., DMSO, MeCN). Use a biphasic system. solubility_issue->solution_solubility No solution_inhibition Solution: Lower initial substrate concentration. Consider in-situ product removal (ISPR). inhibition->solution_inhibition Yes/Maybe

Caption: Troubleshooting workflow for low/no product yield.

Detailed Causality:

  • Enzyme Inactivity: Enzymes are sensitive macromolecules. Improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or contamination can lead to denaturation and complete loss of activity. Always run a control reaction with a known, highly reactive substrate to confirm catalyst viability.

  • Missing Cofactors: The most likely enzymes for this transformation are oxidative, such as Unspecific Peroxygenases (UPOs) or Cytochrome P450s (CYPs).[2][3]

    • UPOs require hydrogen peroxide (H₂O₂) as a co-substrate to activate their heme center. Without H₂O₂, the catalytic cycle cannot begin.

    • CYPs typically require a reductase partner and a source of reducing equivalents like NADPH to activate molecular oxygen.[4][5] Absence of any component in this electron transport chain will halt the reaction.

  • Suboptimal pH and Temperature: Every enzyme has an optimal pH and temperature range where its activity is maximal.[6] Deviation from this range can drastically reduce reaction rates by altering the ionization state of critical amino acid residues in the active site or by causing protein unfolding.

  • Poor Substrate Solubility: The substrate, a protected form of this compound, is likely hydrophobic. In a purely aqueous system, its low solubility can be the rate-limiting factor, as the enzyme can only act on dissolved substrate molecules.

Q2: My reaction starts well but stalls before completion. What are the likely causes?

A stalling reaction indicates a process that is occurring over the time course of the experiment.

Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Enzyme Instability The enzyme may be unstable under the operational conditions (e.g., temperature, presence of co-solvents) and gradually denatures over time. This is a common issue with wild-type enzymes in non-physiological environments.[1]1. Lower the reaction temperature. 2. Perform enzyme immobilization to enhance stability. 3. Add stabilizing agents like glycerol or BSA if compatible.
Cofactor/Co-substrate Depletion Oxidative enzymes like UPOs consume their co-substrate (H₂O₂). If added all at once, it may degrade or be consumed before the reaction is complete.1. Implement a slow, continuous feed of H₂O₂ using a syringe pump. This maintains a low, steady-state concentration, preventing both depletion and enzyme inactivation by high peroxide levels.[2]
Product Inhibition The product, this compound, may bind to the enzyme's active site, acting as a competitive inhibitor and preventing further substrate binding.1. Consider in-situ product removal (ISPR) by adding a water-immiscible organic solvent (e.g., hexane, ethyl acetate) to create a biphasic system that extracts the hydrophobic product from the aqueous phase.
pH Shift If the reaction produces or consumes protons, the pH of a weakly buffered system can drift out of the optimal range, effectively stopping the enzyme.1. Increase the buffer concentration (e.g., from 50 mM to 100 or 200 mM). 2. Use a pH-stat to automatically titrate the reaction and maintain a constant pH.
Q3: I'm observing significant byproduct formation. How can I improve selectivity?

Byproduct formation is common with oxidative enzymes, which can sometimes exhibit promiscuous activity. The goal is to fine-tune conditions to favor the desired reaction pathway.

Common Byproducts & Mitigation Strategies:

  • Over-oxidation to Aldehyde/Acid: The primary alcohol product, this compound, can be further oxidized by the enzyme to form 4-propoxybenzaldehyde and subsequently 4-propoxybenzoic acid.

    • Mechanistic Insight: This occurs when the product is not released quickly enough from the active site and undergoes a second round of oxidation. UPO and P450 mechanisms can involve radical intermediates that are susceptible to further reaction.[2]

    • Solution:

      • Stop the reaction early: Monitor the reaction closely and quench it once the maximum concentration of the desired alcohol is reached, before significant over-oxidation occurs.

      • Reduce Oxidant Concentration: Lower the feed rate of H₂O₂ (for UPOs) or the concentration of O₂ (for CYPs). This can sometimes temper the enzyme's oxidative power.

      • Enzyme Engineering: If the problem persists, a mutated enzyme variant with a modified active site may be required to improve product egress and selectivity.

  • Ring Hydroxylation or Propoxy Chain Oxidation: The enzyme might oxidize other positions on the molecule, such as the aromatic ring or the propyl group.

    • Solution: This is an issue of enzyme regioselectivity. While difficult to control with a given wild-type enzyme, you can sometimes influence it by:

      • Altering Co-solvents: Changing the co-solvent can subtly alter the substrate's presentation to the active site, sometimes favoring one reaction over another.

      • Screening Different Enzymes: Different UPOs or CYPs from various organisms will have different active site topographies and may offer superior selectivity.

Frequently Asked Questions (FAQ)

Q1: What class of enzyme is most suitable for this deprotection?

For cleaving a stable ether protecting group from a benzylic alcohol, Unspecific Peroxygenases (UPOs) are an excellent first choice.[7] They are robust, require only hydrogen peroxide, and have shown broad substrate scope for O-dealkylation reactions under mild, ambient conditions.[2][3] Cytochrome P450 monooxygenases (CYPs) are also highly capable but require a more complex cofactor system (NADPH and a reductase partner), making them more challenging to implement in vitro.[4] Lipases are generally unsuitable for cleaving robust ether bonds, being primarily adapted for ester or, in some non-specific cases, silyl ether hydrolysis.[8][9]

Q2: What is the general mechanism for this enzymatic ether cleavage?

For a UPO, the mechanism involves the hydroxylation of the carbon atom adjacent to the ether oxygen (the α-carbon).

UPO_Mechanism cluster_reaction Reaction Pathway Substrate Substrate (Protected Alcohol) R-O-CH₂-Ar Compound_I Compound I (O=Fe⁴⁺-π•) Substrate->Compound_I α-Hydroxylation UPO_Resting UPO (Fe³⁺) Resting State UPO_Resting->Compound_I + H₂O₂ - H₂O H2O2 H₂O₂ H2O H₂O Compound_I->UPO_Resting Releases Product Intermediate Unstable Hemiacetal HO-C(R)-O-CH₂-Ar Compound_I->Intermediate Product Product This compound HO-CH₂-Ar Intermediate->Product Spontaneous Collapse Byproduct Byproduct R=O Intermediate->Byproduct

Caption: Simplified mechanism of UPO-catalyzed O-dealkylation.

The UPO active site, containing a heme iron, is activated by hydrogen peroxide to a highly reactive intermediate called Compound I.[2] This species abstracts a hydrogen atom from the α-carbon of the protecting group, followed by oxygen rebound to form an unstable hemiacetal. This hemiacetal then spontaneously collapses, releasing the desired this compound and the protecting group as an aldehyde or ketone.

Q3: My substrate has poor aqueous solubility. How can I address this without inactivating the enzyme?

Managing solubility is key for biphasic reactions.

  • Biocompatible Co-solvents: Small amounts (typically 5-30% v/v) of water-miscible organic solvents can be added to increase substrate solubility. It is critical to choose a solvent that does not denature the enzyme.

    • Good choices: Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), acetone, t-butanol.

    • Screening is essential: The tolerance of each specific enzyme to different co-solvents must be determined experimentally.

  • Biphasic Systems: A two-phase system using a water-immiscible organic solvent (e.g., hexane, toluene, ethyl acetate) can serve as a reservoir for the hydrophobic substrate. The substrate partitions into the aqueous phase at a low concentration, is converted by the enzyme, and the product can then be extracted back into the organic phase, which also helps mitigate product inhibition.

Q4: What are the best analytical methods to monitor reaction progress?

Choosing the right analytical technique is vital for accurate kinetic data and yield determination.[10][11]

Method Pros Cons Best For
Thin-Layer Chromatography (TLC) Fast, inexpensive, simple setup.Non-quantitative, low resolution.Quick qualitative checks for presence/absence of product.
High-Performance Liquid Chromatography (HPLC) Highly quantitative, excellent resolution, widely available.Requires method development (column, mobile phase), slower than TLC.Accurate quantification of substrate, product, and byproducts. The gold standard for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile compounds, provides mass for identification.Requires derivatization for non-volatile alcohols, high temperatures can degrade samples.Identifying and quantifying volatile byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC's separation with MS identification.[12]More complex and expensive instrumentation.Confirming the identity of the product and any observed byproducts during method development.

Validated Experimental Protocol

This protocol provides a robust starting point for the deprotection of a model substrate, 4-propoxybenzyl benzyl ether, to yield this compound using a commercial Unspecific Peroxygenase.

Objective: To produce this compound via enzymatic debenzylation.

Materials:

  • Substrate: 4-propoxybenzyl benzyl ether

  • Enzyme: Unspecific Peroxygenase from Agrocybe aegerita (UPO, AaeUPO)

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

  • Co-substrate: 30% (w/w) Hydrogen Peroxide (H₂O₂) solution

  • Co-solvent: Acetonitrile (MeCN)

  • Quenching Agent: Catalase from bovine liver

  • Extraction Solvent: Ethyl Acetate

Procedure:

  • Reaction Setup:

    • In a 10 mL glass vial, prepare a 5 mL reaction mixture.

    • Add 4.0 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 0.5 mL of a 100 mM solution of the substrate dissolved in MeCN (final substrate concentration: 10 mM).

    • Add 0.5 mL of the UPO enzyme solution (final concentration ~1-5 µM, to be optimized).

    • Place the vial in a shaker incubator set to 30°C and 200 RPM.

  • Reaction Initiation & Monitoring:

    • Prepare a 100 mM solution of H₂O₂ in water.

    • Initiate the reaction by adding the H₂O₂ solution via a syringe pump at a slow, continuous rate (e.g., 10 µL/min) to achieve a steady-state concentration of ~1-2 mM.

    • At set time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Sample Quenching & Preparation:

    • Immediately quench the reaction in the aliquot by adding 5 µL of catalase solution (~1 mg/mL). This rapidly decomposes any remaining H₂O₂.

    • Add 100 µL of ethyl acetate to the quenched aliquot and vortex vigorously for 30 seconds to extract the substrate, product, and byproducts.

    • Centrifuge for 1 minute to separate the phases.

    • Carefully transfer the top organic layer (ethyl acetate) to a new vial for analysis.

  • Analysis:

    • Analyze the organic extract by Reverse-Phase HPLC (RP-HPLC) with a C18 column.

    • Use a UV detector set to a wavelength where both substrate and product absorb (e.g., 275 nm).

    • Quantify the concentrations of substrate and product by comparing peak areas to a standard curve of known concentrations.

References

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Liavonchanka, A., et al. (2006). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 71(15), 5689-5695. [Link]

  • Scholtissek, A., et al. (2023). Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. ACS Catalysis, 13(20), 13627-13636. [Link]

  • Roy, L., et al. (2023). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Steroid Biochemistry and Molecular Biology, 214, 105978. [Link]

  • Li, L., & Sweedler, J. V. (2008). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Analytical Chemistry, 80(12), 4384-4394. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347843, this compound. [Link]

  • Lamare, S., et al. (2000). Optimization of Enzymatic Gas-Phase Reactions by Increasing the Long-Term Stability of the Catalyst. Biotechnology Progress, 16(1), 78-84. [Link]

  • de Carvalho, R. (2017). The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. Organic & Biomolecular Chemistry, 15(43), 9069-9087. [Link]

  • Scholtissek, A., et al. (2023). Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. ACS Catalysis. [Link]

  • Pick, L. M., et al. (2023). Lipase-Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. ChemBioChem, 24(18), e202300384. [Link]

  • Ahlberg, J., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Catalysts, 11(11), 1362. [Link]

  • Kara, S., et al. (2014). Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. Green Chemistry, 16(2), 593-597. [Link]

  • Hyland, K. M., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 14(7), 931-942. [Link]

  • Pick, L. M., et al. (2023). Lipase-Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. ChemBioChem. [Link]

  • Scholtissek, A., et al. (2023). Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis. ACS Publications. [Link]

  • Zhang, Y., et al. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Molecules, 28(2), 748. [Link]

  • Wu, C., et al. (2012). Online Monitoring of Enzymatic Reactions Using Time-Resolved Desorption Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(1), 281-287. [Link]

  • Chen, L., et al. (1987). Enantioselective detoxication of optical isomers of glycidyl ethers. Drug Metabolism and Disposition, 15(5), 716-722. [Link]

  • Ahlberg, J., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Catalysts, 11(11), 1362. [Link]

  • Warnecke, S., et al. (2007). Process for the enzymatic synthesis of ethers.
  • Pick, L. M., et al. (2023). Lipase-Mediated Conversion of Protecting Group Silyl Ethers: An Unspecific Side Reaction. ChemBioChem. [Link]

  • Hollenberg, P. F. (2002). Rearrangement Reactions Catalyzed by Cytochrome P450s. Drug Metabolism and Disposition, 30(5), 489-494. [Link]

  • Maguire, A. (Ed.). Special Issue : Enzymes in Organic Synthesis. MDPI. [Link]

  • Schober, L., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. Organic Process Research & Development, 25(6), 1431-1439. [Link]

  • Buß, M., et al. (2020). Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications. Angewandte Chemie International Edition, 59(42), 18451-18455. [Link]

  • Bidmanova, S., et al. (2011). Online Monitoring of Biodegradation Processes Using Enzymatic Biosensors. In Biosensors and Environmental Health. ResearchGate. [Link]

  • Alva, K. S., et al. (1997). Enzymatic Synthesis of Fluorescent Naphthol-Based Polymers. Macromolecules, 30(14), 4024-4031. [Link]

  • Bornscheuer, U. T., & Huisman, G. W. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science, 7(1), 31-43. [Link]

  • Roy, R., & Das, S. K. (2001). A facile new procedure for the deprotection of allyl ethers under mild conditions. Chemical Communications, (6), 519-520. [Link]

  • Prates, E. T., et al. (2018). Catalytic Mechanism of Aryl-Ether Bond Cleavage in Lignin by LigF and LigG. ACS Catalysis, 8(7), 6150-6160. [Link]

  • Ura, C., et al. (2017). Controlling enzyme reactions by supramolecular protection and deprotection of oligosaccharide substrates. Chemical Communications, 53(75), 10374-10377. [Link]

  • Baek, J., et al. (2018). Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol. Journal of the American Chemical Society, 140(50), 17241-17245. [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. [Link]

  • KIET Group of Institutions. Enzymatic Reactions In Organic Media Springer. [Link]

  • Bothner, B., et al. (2000). Monitoring Enzyme Catalysis with Mass Spectrometry. Journal of Biological Chemistry, 275(17), 13455-13459. [Link]

  • Ura, C., et al. (2017). Controlling enzyme reactions by supramolecular protection and deprotection of oligosaccharide substrates. Chemical Communications. [Link]

  • Schober, L., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4252. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Catalyst University. (2014). Biochemistry | Cytochrome P450 Catalytic Cycle. YouTube. [Link]

  • Ohio University. Enzymatic Catalysts in Organic Synthesis. [Link]

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Common impurities in commercial (4-Propoxyphenyl)methanol and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (4-Propoxyphenyl)methanol. As a Senior Application Scientist, I have designed this guide to provide in-depth technical assistance and troubleshooting advice for researchers encountering purity-related challenges during their experiments with this compound. This resource offers practical, field-proven insights and protocols to help you identify and remove common impurities, ensuring the integrity of your research and development work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial batches of this compound?

A1: Based on its primary synthesis route—the reduction of 4-propoxybenzaldehyde—the most prevalent impurities are typically process-related. These include:

  • Unreacted Starting Material: 4-Propoxybenzaldehyde may be present due to incomplete reduction.

  • Over-oxidation Product: 4-Propoxybenzoic acid can be an impurity if the starting aldehyde was contaminated or if the final product has undergone degradation.[1]

  • Solvent Residues: Depending on the manufacturing and purification processes, residual solvents may be present.

Q2: My this compound appears slightly yellow. Does this indicate impurity?

A2: A slight yellow tinge can indeed suggest the presence of impurities, often resulting from the oxidation of the benzyl alcohol to the corresponding aldehyde, 4-propoxybenzaldehyde, which can be a colored species. It is recommended to assess the purity of the material using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is an effective and rapid method for a qualitative purity assessment. A single spot on the TLC plate is a good indication of high purity, whereas multiple spots suggest the presence of impurities. For more quantitative analysis, HPLC or Gas Chromatography (GC) is recommended.

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dark place to protect it from light and heat, which can promote oxidation.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical approach to resolving them.

Issue 1: Unexpected Side Products in a Reaction Using this compound

If you are observing unexpected side products in your reaction, it is crucial to first verify the purity of your starting material. The presence of reactive impurities like 4-propoxybenzaldehyde can lead to the formation of unintended molecules.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (4-Propoxyphenyl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. (4-Propoxyphenyl)methanol and its derivatives are valuable building blocks in the synthesis of a variety of biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology.

Introduction to Synthetic Strategies

The synthesis of this compound, a substituted benzyl alcohol, can be approached from several strategic disconnections. The primary retrosynthetic analyses focus on either the formation of the alcohol functionality from a corresponding carbonyl group or the construction of the propoxy ether linkage. This guide will explore four principal synthetic pathways:

  • Reduction of 4-Propoxybenzaldehyde: A direct and often high-yielding approach.

  • Reduction of 4-Propoxybenzoic Acid: A route requiring a more potent reducing agent.

  • Williamson Ether Synthesis: A classic and versatile method for forming the ether bond.

  • Grignard Reaction: A powerful carbon-carbon bond-forming reaction to construct the core structure.

Each of these routes presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound is often dictated by factors such as the availability of starting materials, desired scale of production, and the tolerance of other functional groups in more complex derivatives. The following table provides a comparative overview of the key performance indicators for each of the primary synthetic routes.

Synthetic Route Starting Material Key Reagents Typical Yield Key Advantages Key Disadvantages
Reduction of Aldehyde 4-PropoxybenzaldehydeSodium Borohydride (NaBH₄)>90%High yield, mild conditions, high selectivity.Starting aldehyde may be more expensive than the corresponding acid.
Reduction of Carboxylic Acid 4-Propoxybenzoic AcidLithium Aluminum Hydride (LiAlH₄)80-90%Readily available starting material.Requires a strong, pyrophoric reducing agent; stringent anhydrous conditions.
Williamson Ether Synthesis 4-Hydroxybenzyl alcohol & 1-BromopropaneSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)70-85%Versatile for synthesizing various alkoxy derivatives.Potential for O- vs. C-alkylation side products; requires a strong base.
Grignard Reaction 4-Bromopropoxybenzene & FormaldehydeMagnesium (Mg)60-75%Forms C-C and C-O bonds in one pot.Moisture-sensitive; requires strict anhydrous conditions; potential for side reactions.

In-Depth Analysis and Experimental Protocols

Reduction of 4-Propoxybenzaldehyde

This is arguably the most straightforward and efficient laboratory-scale synthesis of this compound. The reduction of the aldehyde functionality is typically achieved with a mild and selective reducing agent such as sodium borohydride (NaBH₄).[1][2]

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during an aqueous workup to yield the primary alcohol.[2]

Causality of Experimental Choices: Sodium borohydride is chosen for its high chemoselectivity for aldehydes and ketones, leaving other potentially sensitive functional groups untouched.[3] Methanol or ethanol are common solvents as they are capable of protonating the intermediate alkoxide and are relatively inexpensive. The reaction is typically run at room temperature or below to control the exothermic reaction and minimize side reactions.

  • Dissolution: In a round-bottom flask, dissolve 4-propoxybenzaldehyde (1 equivalent) in methanol (10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of aqueous ammonium chloride or 1N HCl at 0 °C.

  • Extraction: Extract the product with dichloromethane (2 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography on silica gel.

G 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde Alkoxide Intermediate Alkoxide Intermediate 4-Propoxybenzaldehyde->Alkoxide Intermediate 1. NaBH4, MeOH This compound This compound Alkoxide Intermediate->this compound 2. H2O Workup

Workflow for the reduction of 4-propoxybenzaldehyde.

Reduction of 4-Propoxybenzoic Acid

This route is advantageous when 4-propoxybenzoic acid is a more readily available or cost-effective starting material. Due to the lower reactivity of carboxylic acids compared to aldehydes, a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required.[4]

Mechanism: The reaction involves the initial deprotonation of the carboxylic acid by the hydride, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers reduce the carboxylic acid to the corresponding alcohol.[5]

Causality of Experimental Choices: LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[3] The reaction must be conducted under strictly anhydrous conditions using an inert ether solvent like tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water and other protic solvents.[4]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Inert Atmosphere: Flush the apparatus with dry nitrogen.

  • Addition of LiAlH₄: Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (20 volumes).

  • Addition of Substrate: Dissolve 4-propoxybenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G 4-Propoxybenzoic Acid 4-Propoxybenzoic Acid Aluminum Alkoxide Complex Aluminum Alkoxide Complex 4-Propoxybenzoic Acid->Aluminum Alkoxide Complex 1. LiAlH4, THF This compound This compound Aluminum Alkoxide Complex->this compound 2. H2O, NaOH Workup

Workflow for the reduction of 4-propoxybenzoic acid.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers and is a viable route to this compound.[6] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of this compound, this can be achieved by reacting 4-hydroxybenzyl alcohol with a propyl halide.

Mechanism: The reaction proceeds in two steps. First, a strong base is used to deprotonate the hydroxyl group of 4-hydroxybenzyl alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the propyl halide in an Sₙ2 fashion, displacing the halide and forming the ether linkage.[6]

Causality of Experimental Choices: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often used to ensure complete deprotonation of the alcohol.[7] A polar aprotic solvent like dimethylformamide (DMF) or THF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. The choice of a primary alkyl halide (e.g., 1-bromopropane) is crucial to favor substitution over elimination.

  • Deprotonation: To a stirred solution of 4-hydroxybenzyl alcohol (1 equivalent) in anhydrous DMF (10 volumes) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise under a nitrogen atmosphere.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 10 volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Hydroxybenzyl alcohol 4-Hydroxybenzyl alcohol Sodium 4-(hydroxymethyl)phenoxide Sodium 4-(hydroxymethyl)phenoxide 4-Hydroxybenzyl alcohol->Sodium 4-(hydroxymethyl)phenoxide NaH, DMF This compound This compound Sodium 4-(hydroxymethyl)phenoxide->this compound 1-Bromopropane

Workflow for the Williamson ether synthesis.

A variation of this method involves phase-transfer catalysis (PTC), which can be particularly advantageous for larger-scale syntheses.[8] In a PTC system, a quaternary ammonium salt is used to transport the phenoxide from an aqueous or solid phase into an organic phase where it can react with the alkyl halide.[8] This can allow for the use of milder bases like potassium carbonate and less hazardous solvents.

Grignard Reaction

The Grignard reaction provides a powerful method for the formation of carbon-carbon bonds and can be adapted for the synthesis of this compound. This approach involves the preparation of a Grignard reagent from a 4-alkoxy-substituted aryl halide, which then reacts with an electrophile like formaldehyde.

Mechanism: The Grignard reagent, in this case, 4-propoxyphenylmagnesium bromide, is a potent nucleophile. It adds to the electrophilic carbonyl carbon of formaldehyde to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol.

Causality of Experimental Choices: The Grignard reagent is highly reactive and must be prepared and used under strictly anhydrous conditions to prevent its protonation by water. Anhydrous diethyl ether or THF are the solvents of choice. Formaldehyde, often used in its polymeric form, paraformaldehyde, serves as the one-carbon electrophile to generate the primary alcohol.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromo-1-propoxybenzene (1 equivalent) in anhydrous diethyl ether (10 volumes) dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the rate of addition.

  • Reaction with Formaldehyde: Once the Grignard reagent has formed (the magnesium has dissolved), cool the solution to 0 °C. Add paraformaldehyde (1.5 equivalents) portion-wise.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Workup: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with diethyl ether (3 x 10 volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation 4-Bromo-1-propoxybenzene 4-Bromo-1-propoxybenzene 4-Propoxyphenylmagnesium bromide 4-Propoxyphenylmagnesium bromide 4-Bromo-1-propoxybenzene->4-Propoxyphenylmagnesium bromide Mg, Et2O Magnesium Alkoxide Magnesium Alkoxide 4-Propoxyphenylmagnesium bromide->Magnesium Alkoxide Formaldehyde This compound This compound Magnesium Alkoxide->this compound H3O+ Workup

Workflow for the Grignard synthesis.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of operational parameters and outcomes.

  • For laboratory-scale synthesis where high yield and simplicity are paramount, the reduction of 4-propoxybenzaldehyde with sodium borohydride is the recommended method due to its mild conditions and excellent yields.

  • When considering cost and starting material availability for larger scales, the reduction of 4-propoxybenzoic acid with lithium aluminum hydride becomes a more attractive option, provided the necessary safety precautions for handling the pyrophoric reagent are in place.

  • The Williamson ether synthesis offers the greatest versatility for creating a library of alkoxy-substituted benzyl alcohol derivatives . The use of phase-transfer catalysis can further enhance the scalability and environmental profile of this method.

  • The Grignard reaction , while a classic and powerful tool, is generally more suited for situations where the construction of the carbon skeleton is the primary challenge and is less commonly employed for this specific target due to the availability of more direct routes.

Ultimately, the optimal synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. A thorough understanding of the underlying chemical principles and practical considerations of each method is essential for making an informed decision.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Leah4sci. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]

  • Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(6), 5035-5042. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Carleton College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 3-BENZYLOXY-2-METHYL PROPANOATE. [Link]

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Safety Operating Guide

Navigating the Gray: A Step-by-Step Guide to the Proper Disposal of (4-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably one of the most critical steps is its safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of (4-Propoxyphenyl)methanol, a compound for which specific disposal instructions can be elusive. We will move beyond a simple checklist to instill a deep understanding of the why behind each step, ensuring a self-validating system of safety and regulatory adherence in your laboratory.

At the heart of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). The fundamental principle of RCRA is that the generator of the waste is responsible for its proper characterization and disposal from "cradle-to-grave."[1] This guide will walk you through that characterization process for this compound, ensuring you meet your regulatory obligations and protect yourself, your colleagues, and the environment.

Part 1: Hazardous Waste Determination - The Core of Compliance

Before any chemical can be disposed of, it must be accurately characterized to determine if it qualifies as hazardous waste.[2] This determination is a critical first step, as it dictates the entire disposal pathway. For this compound, this involves a two-pronged assessment: checking if it is a "listed" hazardous waste and, if not, determining if it exhibits any "characteristic" hazardous properties.[3]

Is this compound a "Listed" Hazardous Waste?

The EPA maintains several lists of wastes that are automatically deemed hazardous. These are primarily the F, K, P, and U lists.[3]

  • F-List: Wastes from common manufacturing and industrial processes (non-specific sources).[3]

  • K-List: Wastes from specific industrial sectors.[4]

  • P-List and U-List: Discarded commercial chemical products in their unused form.[3]

A thorough review of these lists indicates that this compound is not explicitly named. Therefore, it is not considered a "listed" hazardous waste. However, this is not the end of the determination process.

Does this compound Exhibit Hazardous "Characteristics"?

Even if a waste is not listed, it is still considered hazardous if it exhibits one or more of the following four characteristics as defined by the EPA: Ignitability, Corrosivity, Reactivity, or Toxicity.[5] This is where a careful, evidence-based assessment is required. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must rely on its known chemical properties and data from structurally similar compounds.

Hazardous Characteristic Regulatory Threshold Assessment for this compound EPA Waste Code (if characteristic is met)
Ignitability Liquid with a flash point < 60°C (140°F).[6]The flash point of this compound is not readily available. However, as an aromatic alcohol, it is combustible. Action Required: The flash point must be determined, either through sourcing an SDS or through analytical testing by a qualified laboratory. Given its structure, it may be near or below the regulatory threshold, and it is prudent to manage it as potentially ignitable until proven otherwise.D001
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5, or corrodes steel at a specified rate.[6]This compound is a neutral organic compound and is unlikely to be corrosive. Action Required: A simple pH test of a solution of the waste can confirm this.D002
Reactivity Unstable, reacts violently with water, forms toxic gases when mixed with water, or is capable of detonation or explosive reaction.[3]There is no indication from the chemical structure or available data that this compound is inherently unstable or reactive in this manner. Action Required: Review the context of the waste. If it has been mixed with other reactive materials, this assessment changes.D003
Toxicity When subjected to the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above concentrations specified in 40 CFR §261.24.[3]Specific TCLP data for this compound is not available. The primary health hazards identified are skin, eye, and respiratory irritation.[7][8] While it is an irritant, this does not automatically mean it will fail the TCLP test for toxicity. Action Required: The most definitive way to determine this is through TCLP analysis for the 40 regulated contaminants. However, given its structure and known hazards, it is often managed as toxic as a precautionary measure.D004-D043

Based on this assessment, this compound waste should be managed as hazardous waste , likely carrying the waste code D001 due to potential ignitability, and potentially a toxicity code pending further analysis. This conservative approach ensures compliance in the absence of complete data.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Once determined to be hazardous waste, this compound must be handled and disposed of following a strict protocol.

Step 1: Segregation and Containerization

Proper segregation is paramount to laboratory safety.[9]

  • Do Not Mix: Do not mix this compound waste with other waste streams, especially incompatible materials. It should be collected in its own dedicated waste container.

  • Choose the Right Container: Use a chemically compatible container, typically a glass bottle with a screw cap. Ensure the container is in good condition, free of cracks, and will not leak.

  • Leave Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for vapor expansion.

Step 2: Labeling

Proper labeling is a common point of failure in regulatory inspections.

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Content of the Label: The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound

    • A clear indication of the hazards (e.g., "Irritant," "Potentially Ignitable").

    • The date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated area at or near the point of waste generation.[10]

  • Location: The SAA must be under the control of the person generating the waste.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]

  • Container Management: The waste container must be kept closed at all times, except when adding waste.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with certified waste vendors.

  • Provide Accurate Information: When you request a waste pickup, provide all the information from your hazardous waste label.

  • Prepare for Transport: Ensure the container is clean on the outside and the label is legible. Follow any specific instructions from your EHS office for pickup.

The following diagram illustrates the decision-making process for the disposal of this compound.

start Waste this compound Generated waste_determination Hazardous Waste Determination (40 CFR §262.11) start->waste_determination listed_check Is it a Listed Waste? (F, K, P, U Lists) waste_determination->listed_check Step 1 characteristic_check Does it exhibit Hazardous Characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) listed_check->characteristic_check No not_hazardous Dispose as Non-Hazardous Waste (Consult EHS) characteristic_check->not_hazardous No hazardous Manage as Hazardous Waste characteristic_check->hazardous Yes/Unsure segregate Segregate and Containerize hazardous->segregate label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date segregate->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa disposal Arrange Pickup with EHS for Licensed Disposal saa->disposal

Caption: Waste Disposal Decision Workflow for this compound.

Part 3: The Rationale Behind the Rigor - Environmental and Safety Imperatives

Understanding the potential impact of improper disposal reinforces the importance of these procedures. While specific ecotoxicity data for this compound is limited, we can infer potential environmental risks from its chemical class. Aromatic alcohols can have varying degrees of aquatic toxicity.[12] Improper disposal, such as pouring it down the drain, could harm aquatic ecosystems. The irritant nature of the compound also poses a direct risk to sanitation workers if it enters the sewer system.[7][8]

From a safety perspective, managing the waste as potentially ignitable is crucial to prevent fires in the laboratory and during transport. The detailed labeling and segregation procedures are designed to prevent accidental mixing with incompatible chemicals, which could lead to dangerous reactions.

By adhering to this comprehensive guide, you are not just following regulations; you are actively participating in a culture of safety and environmental stewardship. You are ensuring that your valuable research contributions do not come at the cost of the health and well-being of your community and the environment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 347843, this compound. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Methanol. [Link]

  • neoFroxx GmbH. Safety Data Sheet: Methanol p.A. [Link]

  • Methanol Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Center for Biotechnology Information. Ecotoxicological Effects of Four Commonly Used Organic Solvents on the Scleractinian Coral Montipora digitata. [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. Benzyl alcohol. [Link]

  • U.S. Environmental Protection Agency. Health and Environmental Effects Document for Benzyl Alcohol. [Link]

  • SLAC National Accelerator Laboratory. Waste Determination and Characterization Guidelines. [Link]

  • ResearchGate. Ecotoxicity of Common Organic Solvents An Overview. [Link]

  • U.S. Government Publishing Office. 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. [Link]

  • South Carolina Department of Environmental Services. Waste Characterization Guidelines. [Link]

  • Daniels Training Services. Categories of Waste to Consider When Determining a RCRA Recycling Exclusion From Solid Waste. [Link]

  • U.S. Environmental Protection Agency. EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. waste characterization and hazardous waste generator status - guidance. [Link]

  • P. aeruginosa Metabolome Database. Benzyl alcohol (PAMDB005009). [Link]

  • McCoy and Associates. Hazardous Waste Determination for an Unknown Waste. [Link]

  • Journal of Applied Pharmaceutical Science. An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]

  • Publisso. Benzyl alcohol. [Link]

  • ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]

  • ResearchGate. Toxicity and Sublethal Effects of Methanol on Swimming Performance of Juvenile Florida Pompano. [Link]

  • Human Metabolome Database. Showing metabocard for Benzyl alcohol (HMDB0003119). [Link]

  • U.S. Environmental Protection Agency. Health and Environmental Effects Document for Benzyl Alcohol. [Link]

  • Stevens Institute of Technology. Guidelines for HW Satellite Accumulation Areas. [Link]

  • U.S. Environmental Protection Agency. EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. [Link]

  • P. aeruginosa Metabolome Database. Benzyl alcohol (PAMDB005009). [Link]

  • SLAC National Accelerator Laboratory. Waste Determination and Characterization Guidelines. [Link]

  • ResearchGate. Ecotoxicity of Common Organic Solvents An Overview. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, our success is intrinsically linked to a foundational culture of safety. Handling novel or specialized chemical entities like (4-Propoxyphenyl)methanol demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the protective measures we employ. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the safe handling of this compound, ensuring that both you and your research remain protected.

Understanding the Hazard: The "Why" Behind the Protection

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. Authoritative data from PubChem, referencing the European Chemicals Agency (ECHA), indicates the following primary hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are our primary directive for PPE selection. Skin contact can lead to localized redness, inflammation, or dermatitis. Eye exposure is more severe, risking significant irritation and potential damage. Inhalation of dust or aerosols can irritate the respiratory tract, leading to discomfort or more serious complications with significant exposure. Our entire safety protocol is built upon mitigating these three key risks.

Core Protective Equipment: Your First Line of Defense

Based on the established hazards, a baseline of personal protective equipment is non-negotiable when handling this compound in any quantity.

Eye and Face Protection

The risk of "serious eye irritation" necessitates robust protection. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes, and airborne particles.[2]

  • Recommended for High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[2]

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are essential. The choice of glove material is critical.

  • Material Selection: Nitrile or butyl gloves are recommended for handling alcohols and similar organic compounds.[3] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Proper Use: Gloves must be inspected for any signs of degradation or puncture before each use. Employ the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Contaminated gloves should be disposed of immediately as hazardous waste.

Protective Clothing

Your personal clothing offers no protection against chemical hazards.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect against incidental contact and small splashes.[3]

  • Chemical Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

The potential for respiratory irritation means that engineering controls are the primary method of protection.

  • Primary Control: All handling of solid this compound or solutions that could generate aerosols or vapors must be conducted within a properly functioning certified laboratory chemical fume hood.[4]

  • When Respirators are Needed: In the rare event that engineering controls are not feasible or during a large spill clean-up, respiratory protection would be necessary. The choice would depend on the concentration, but for irritant dusts or mists, a NIOSH-approved respirator with particulate filters (N95, P100) or organic vapor cartridges would be appropriate. However, routine operations should be designed to avoid this necessity.

Operational Plans: Selecting and Using PPE

The level of PPE required is dictated by the specific task and the potential for exposure. The following decision-making workflow and summary table provide clear, actionable guidance.

PPE Selection Workflow

This diagram illustrates the logical process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Selection_Workflow PPE Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_ppe PPE & Engineering Controls cluster_actions Required Actions start Start: Plan to handle This compound assess_task Assess Task: - Weighing Solid? - Making Solution? - Large Scale Reaction? start->assess_task weighing Weighing Solid (<10g) assess_task->weighing Weighing solution Preparing Solution or Small Scale Use assess_task->solution Solution Prep large_scale Large Scale (>50g) or Splash Risk assess_task->large_scale Large Scale ppe_base Action: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood weighing->ppe_base solution->ppe_base ppe_enhanced Action: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat - Chemical Apron - Work in Fume Hood large_scale->ppe_enhanced caption Figure 1. Decision workflow for PPE selection.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.